ZINC05007751

Vue d'ensemble

Description

ZINC05007751 est un puissant inhibiteur de la kinase NEK6 apparentée à la NIMA, avec une CI50 de 3,4 µM . Ce composé a montré une activité antiproliférative significative contre une variété de lignées cellulaires cancéreuses humaines et affiche un effet synergique avec le cisplatine et le paclitaxel dans les lignées cellulaires de cancer ovarien mutées BRCA2 . Il est hautement sélectif contre NEK1 et NEK6, sans activité significative observée contre NEK2, NEK7 et NEK9 .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour ZINC05007751 ne sont pas explicitement détaillées dans la littérature disponible. Le composé est généralement stocké à 4 °C et protégé de la lumière pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

ZINC05007751 subit plusieurs types de réactions chimiques, se concentrant principalement sur son rôle d'inhibiteur :

Oxydation et réduction : Les détails spécifiques sur les réactions d'oxydation et de réduction impliquant this compound ne sont pas fournis dans la littérature disponible.

Substitution : La structure du composé suggère un potentiel pour des réactions de substitution, bien que les réactifs et les conditions spécifiques ne soient pas détaillés.

Réactifs et conditions courants : This compound est souvent utilisé en combinaison avec le cisplatine et le paclitaxel pour observer des effets synergiques dans les lignées cellulaires cancéreuses

Principaux produits : Les principaux produits formés à partir de réactions impliquant this compound ne sont pas explicitement mentionnés.

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme outil de recherche pour étudier l'inhibition des kinases et ses effets sur diverses voies biochimiques

Biologie : Le composé est utilisé pour étudier les perturbations du cycle cellulaire et les activités antiprolifératives dans les lignées cellulaires cancéreuses

Médecine : This compound s'avère prometteur dans la recherche sur le cancer, en particulier dans l'étude de ses effets synergiques avec d'autres agents chimiothérapeutiques comme le cisplatine et le paclitaxel

Mécanisme d'action

This compound exerce ses effets en inhibant la kinase NEK6 apparentée à la NIMA. Cette inhibition perturbe le cycle cellulaire, conduisant à des effets antiprolifératifs dans les cellules cancéreuses . Le composé est hautement sélectif pour NEK1 et NEK6, sans activité significative contre NEK2, NEK7 et NEK9 . Les cibles moléculaires et les voies impliquées comprennent la perturbation du cycle cellulaire et l'amélioration des effets d'autres agents chimiothérapeutiques .

Applications De Recherche Scientifique

Scientific Research Applications

ZINC05007751 has been extensively studied for its applications in various fields:

-

Cancer Research

- Antiproliferative Activity : Demonstrated significant growth inhibition in multiple cancer cell lines, including MDA-MB-231 (breast cancer), PEO1 (ovarian cancer), NCI-H1299 (lung cancer), and HCT-15 (colon cancer) with IC50 values below 100 μM .

- Synergistic Effects : Exhibits synergism when combined with other chemotherapeutics like Cisplatin and Paclitaxel, particularly in BRCA2 mutated ovarian cancer cells. For example, the combination of this compound with Cisplatin reduced the IC50 from 7.9 μM to 0.1 μM .

- Cell Cycle Studies

- Potential Therapeutic Use in Neurodegenerative Diseases

| Cell Line | IC50 (μM) | Synergistic Partner | Reduced IC50 (μM) |

|---|---|---|---|

| MDA-MB-231 | <100 | Cisplatin | 0.1 |

| PEO1 | <100 | Paclitaxel | Not specified |

| NCI-H1299 | <100 | Not specified | Not applicable |

| HCT-15 | <100 | Not specified | Not applicable |

Study on Antitumor Activity

In a study published by Scientific Reports, this compound was evaluated for its antitumor properties using virtual screening techniques and biological assays. The compound showed over 70% inhibition of NEK6 at concentrations around 30 μM, establishing it as a promising lead for further development .

Study on Cardiac Health

Another recent study investigated the effects of this compound on cardiac function in mice with obesity cardiomyopathy. The results indicated that NEK6 inhibition through this compound could improve cardiac Ca2+ homeostasis, suggesting potential applications in metabolic diseases .

Mécanisme D'action

ZINC05007751 exerts its effects by inhibiting NIMA-related kinase NEK6. This inhibition disrupts the cell cycle, leading to antiproliferative effects in cancer cells . The compound is highly selective for NEK1 and NEK6, with no significant activity against NEK2, NEK7, and NEK9 . The molecular targets and pathways involved include the perturbation of the cell cycle and the enhancement of the effects of other chemotherapeutic agents .

Comparaison Avec Des Composés Similaires

ZINC05007751 est unique en sa haute sélectivité pour NEK1 et NEK6. Des composés similaires comprennent :

- Capillarisine

- Nomiline

- Selonsertib

- Isojacareubine

- Pan-RAS-IN-1

- GNE-495

- NG25

- ®-STU104

Ces composés ciblent également diverses kinases et ont montré un potentiel dans la recherche sur le cancer, mais this compound se distingue par sa sélectivité spécifique et ses effets synergiques avec le cisplatine et le paclitaxel .

Activité Biologique

ZINC05007751 is a notable compound recognized for its biological activity as a selective inhibitor of the NIMA-related kinase NEK6. This article delves into the compound's mechanisms, efficacy, and implications in cancer treatment, supported by relevant data and case studies.

Overview of this compound

This compound has emerged as a potent inhibitor of NEK6, with an IC50 value of approximately 3.4 μM . It exhibits significant antiproliferative effects against various human cancer cell lines, making it a candidate for further development in cancer therapeutics .

NEK6 is a serine/threonine kinase that plays a critical role in cell cycle regulation and mitotic progression. Inhibition of NEK6 by this compound disrupts these processes, leading to decreased cell proliferation. The compound's mechanism involves:

- Selective Inhibition : this compound selectively inhibits NEK6 with minimal activity against other related kinases such as NEK1, NEK2, and NEK7 .

- Antiproliferative Activity : The compound demonstrates significant growth inhibition across various cancer cell lines, which is crucial for its potential therapeutic applications .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound, particularly focusing on its effects on cancer cell lines. Below is a summary of findings from relevant research:

| Cancer Cell Line | IC50 Values (µM ± SEM) |

|---|---|

| MDA-MB-231 (breast) | 65 ± 15 |

| HCT-15 (colon) | 98.5 ± 0.5 |

| PEO1 (ovary) | 44 ± 6.5 |

| NCI-H1299 (lung) | 87.8 ± 10 |

*IC50: Concentration required to inhibit cell proliferation by 50%; SEM: Standard error of the mean from at least two independent experiments .

Mechanistic Insights

Research indicates that the inhibition of NEK6 by this compound leads to alterations in key signaling pathways associated with cell growth and survival:

- Cell Cycle Arrest : The inhibition results in G2/M phase arrest, which is critical for preventing cancer cell proliferation.

- Apoptosis Induction : Increased levels of apoptotic markers have been observed upon treatment with this compound, indicating a potential mechanism for its anticancer effects .

Implications for Cancer Therapy

The selective nature of this compound against NEK6 positions it as a promising candidate for targeted cancer therapies. Its ability to inhibit tumor growth while sparing normal cells may lead to reduced side effects compared to traditional chemotherapeutics.

Future Directions

Further studies are necessary to explore:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure can enhance efficacy or reduce toxicity.

- In Vivo Studies : Evaluating the therapeutic potential and safety profile in animal models before clinical trials.

- Combination Therapies : Investigating the effects of combining this compound with other anticancer agents to enhance therapeutic outcomes.

Propriétés

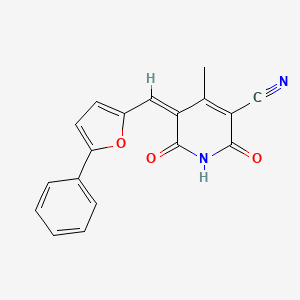

IUPAC Name |

(5Z)-4-methyl-2,6-dioxo-5-[(5-phenylfuran-2-yl)methylidene]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O3/c1-11-14(17(21)20-18(22)15(11)10-19)9-13-7-8-16(23-13)12-5-3-2-4-6-12/h2-9H,1H3,(H,20,21,22)/b14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLNUUWCOAPJED-ZROIWOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C(=O)NC(=O)/C1=C\C2=CC=C(O2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.